molecular formula C13H16N4O2 B2892439 [4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol CAS No. 1516779-11-5

[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol

Cat. No.: B2892439
CAS No.: 1516779-11-5
M. Wt: 260.297
InChI Key: BLCHUJURUIXFSB-UHFFFAOYSA-N
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Description

“[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol” is a chemical compound with the molecular formula C13H16N4O2 . It is a type of quinazoline derivative .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the benzene ring . The compound also contains a morpholin-2-yl group and an amino group attached to the quinazoline core .

Scientific Research Applications

Electrochemical Utilization and Synthesis

[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol and its derivatives have been utilized in various synthetic applications, such as the electrochemical synthesis of 2,3-dihydroquinazolin-4(1H)-ones from methanol, showcasing methanol's role as a carbon source in cyclization reactions with 2-aminobenzamides. This process occurs under metal-free conditions, highlighting an efficient approach to N-heterocycles, including deuterated versions when using methanol-d4, indicating a broad applicability in synthesizing deuterated compounds for research purposes (Liu, Xu, & Wei, 2021).

Novel Catalytic Synthesis Techniques

Further research demonstrates the novel use of ruthenium catalysis in the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. The technique benefits from high atom efficiency and broad substrate scope, avoiding less environmentally friendly halogenated reagents. This represents a significant step in synthesizing 2-arylquinazolines, a class of compounds with various pharmaceutical applications, through a more sustainable and straightforward method (Chen, Zhang, Xiong, Tan, Lv, & Jiang, 2014).

Antitumor Activity and Structural Analysis

The antitumor potential of related compounds, such as 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, has been investigated, showing significant inhibition of cancer cell line proliferation. This suggests potential therapeutic applications for compounds structurally related to this compound in cancer treatment. Such findings are crucial for the development of new anticancer agents (Tang & Fu, 2018).

Synthesis of Functionalized Molecules

Research into the synthesis of new quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, starting from a similar compound, highlights the versatility of these chemical frameworks in generating potential antitubercular agents. Such studies underscore the importance of these compounds in developing new treatments against tuberculosis and possibly other bacterial infections (Thomas, Adhikari, Chowdhury, Sumesh, & Pal, 2011).

Chemosensor Development

Moreover, derivatives of this compound have been explored for their chemosensor applications, especially for the detection of Pd2+ ions. This research indicates the potential for such compounds to serve as highly selective and sensitive sensors for environmental and analytical applications, showcasing the broad utility of these compounds beyond their pharmaceutical and synthetic chemistry applications (Shally, Kumar, Althagafi, Kumar, Singhal, Kumar, Gupta, & Pratap, 2020).

Properties

IUPAC Name

[4-(6-aminoquinazolin-4-yl)morpholin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c14-9-1-2-12-11(5-9)13(16-8-15-12)17-3-4-19-10(6-17)7-18/h1-2,5,8,10,18H,3-4,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHUJURUIXFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC=NC3=C2C=C(C=C3)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516779-11-5
Record name [4-(6-aminoquinazolin-4-yl)morpholin-2-yl]methanol
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